molecular formula C8H9ClO2 B1588827 (4-Chloro-1,2-phenylene)dimethanol CAS No. 110706-49-5

(4-Chloro-1,2-phenylene)dimethanol

Cat. No.: B1588827
CAS No.: 110706-49-5
M. Wt: 172.61 g/mol
InChI Key: ARSFSTVKMONOTE-UHFFFAOYSA-N
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Description

(4-Chloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H9ClO2. It is a white to yellow solid that is used in various fields such as medical research, environmental research, and industrial research . The compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,2-phenylene)dimethanol can be achieved through several methods. One common method involves the reduction of 4-chlorophthalic anhydride using lithium aluminum hydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for an extended period, followed by quenching with water and sodium hydroxide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,2-phenylene)dimethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid .

Scientific Research Applications

(4-Chloro-1,2-phenylene)dimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The chlorine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Chloro-1,2-phenylene)dimethanol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of two hydroxyl groups, which provide additional sites for chemical reactions and interactions. This makes it a versatile intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

[4-chloro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFSTVKMONOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447597
Record name 1,2-Benzenedimethanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110706-49-5
Record name 1,2-Benzenedimethanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chlorophthalic anhydride (24.83 g, 136.01 mmol) in tetrahydrofuran (100 mL) is added dropwise to a mechanically stirred suspension of LAH (8.72 g, 229.78 mmol) in tetrahydrofuran (500 mL). After stirring overnight at room temperature, the excess LAH is decomposed by cautious addition of water (8.5 mL), 10% aqueous NaOH (17 mL) and water (8.5 mL). The reaction is diluted with tetrahydrofuran (300 mL) and the solids are removed by filtration through a celite pad and washed with tetrahydrofuran. The combined filtrate and wash is concentrated in vacuo on a rotary evaporator to afford diol 257 as a colorless liquid (22.16 g) that crystallized on standing. Crystallization is effected in benzene. [O. Farooq, Synthesis, 1035-1036 (1994); R. F. Bird, E. E. Turner, J. Chem. Soc. 5050-5051 (1952); J. Tirouflet, Compt. rend., 238, 2246-2247 (1954)]
Quantity
24.83 g
Type
reactant
Reaction Step One
Name
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-1,2-phenylene)dimethanol
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(4-Chloro-1,2-phenylene)dimethanol
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